cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS: 735275-06-6) is a chiral cyclohexane derivative with a carboxylic acid group at position 1 and a 3-methylphenyl-oxoethyl substituent at position 3 in the cis configuration. Its molecular formula is C₁₆H₂₀O₃, and it is primarily utilized as an intermediate or building block in pharmaceutical and chemical synthesis . The compound’s stereochemistry and functional groups make it a versatile scaffold for drug development, particularly in modifying pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-4-2-6-13(8-11)15(17)10-12-5-3-7-14(9-12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRSKEGQMKSWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multi-step organic transformations including:
- Formation of the cyclohexane carboxylic acid core with cis stereochemistry.
- Introduction of the 2-(3-methylphenyl)-2-oxoethyl side chain via acylation or alkylation reactions.
- Functional group manipulations such as oxidation or reduction to install the keto and carboxylic acid functionalities.
The cis configuration on the cyclohexane ring is critical and is often controlled by selective hydrogenation or stereoselective synthetic routes.
Specific Preparation Methods
Starting from Cyclohexane Carboxylic Acid Derivatives
A common approach involves starting from cis-3-substituted cyclohexane-1-carboxylic acid or its derivatives. The key steps include:
Selective Friedel-Crafts Acylation or Alkylation: The 3-(3-methylphenyl)-2-oxoethyl group can be introduced by Friedel-Crafts acylation of the cyclohexane ring or by alkylation of a cyclohexane carboxylate intermediate with an appropriate bromoacetophenone derivative.
Stereoselective Hydrogenation: To ensure the cis stereochemistry, catalytic hydrogenation of toluic acid derivatives in glacial acetic acid with platinum oxide catalyst under controlled pressure and temperature is employed. This method, originally developed by Macbeth et al., has been modified for enhanced yield and stereoselectivity by Cope, Fournier, and Simmons through increased catalyst loading, elevated pressure, and addition of hydrochloric acid.
Use of Grignard Reagents and Carbonation
Alkylation Followed by Hydrolysis
- Alkylation of cyclohexane carboxylic acid derivatives with ethyl bromoacetate in the presence of potassium carbonate in acetone at 60 °C for 12 hours can be used to introduce the oxoethyl side chain. Subsequent hydrolysis with aqueous potassium hydroxide in tetrahydrofuran at room temperature converts the ester to the carboxylic acid.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Friedel-Crafts Acylation | Acyl chloride or bromoacetophenone derivative, Lewis acid catalyst (e.g., AlCl3) | Requires control to avoid poly-substitution |
| Catalytic Hydrogenation | Platinum oxide catalyst, glacial acetic acid, 1 atm to elevated pressure, 100 °C | Ensures cis stereochemistry on cyclohexane |
| Alkylation | Ethyl bromoacetate, K2CO3, acetone, 60 °C, 12 h | Introduces ester side chain |
| Hydrolysis | 15% aqueous KOH, THF, room temperature, 12 h | Converts ester to carboxylic acid |
Stereochemical Considerations
- The cis isomer is favored by catalytic hydrogenation of the appropriate toluic acid derivatives under acidic conditions, as reported by Macbeth et al. and further optimized by Cope et al..
- The control of stereochemistry is critical because the biological and chemical properties of the cis and trans isomers differ significantly.
Research Findings and Yields
- Alkylation followed by hydrolysis methods yield the target carboxylic acid in moderate to good yields (typically 70–90%) depending on reaction optimization.
- Hydrogenation methods for stereoselective preparation of cis isomers provide high stereochemical purity but may require longer reaction times or higher catalyst loading for complete conversion.
- The compound serves as a useful intermediate or building block in pharmaceutical and materials science research, emphasizing the importance of efficient and stereoselective synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the 3-methylphenyl moiety, forming a
Biological Activity
The compound cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid , identified by CAS Number 735275-06-6, is a carboxylic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20O3
- Molecular Weight : 260.34 g/mol
- Physical State : Solid at room temperature
- Purity : Typically around 96% in commercial samples .
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its potential therapeutic effects. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially reducing cytokine release and leukocyte infiltration in models of inflammation.
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory processes or cancer cell metabolism.
- Modulation of Signaling Pathways : It is hypothesized that the compound could influence signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM. |
| Study 2 | In vivo experiments showed reduced paw swelling in a carrageenan-induced inflammation model, suggesting anti-inflammatory properties. |
| Study 3 | In vitro assays indicated that the compound can induce apoptosis in leukemia cells, with evidence of caspase activation. |
These findings underscore the potential utility of this compound as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has shown potential as a scaffold for developing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity or selectivity for specific targets.
2. Anti-inflammatory Agents
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. The presence of the carboxylic acid group can facilitate interactions with protein targets involved in inflammatory pathways, making it a candidate for further study in therapeutic applications.
3. Analgesics
Similar compounds have been investigated for analgesic effects, suggesting that this acid may also possess pain-relieving properties. Ongoing studies aim to elucidate its mechanism of action and efficacy compared to existing analgesics.
Materials Science Applications
1. Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers. Its ability to participate in various chemical reactions allows for the creation of materials with tailored properties, such as enhanced thermal stability or mechanical strength.
2. Coatings and Adhesives
Due to its structural properties, this compound may be utilized in formulating advanced coatings and adhesives that require specific adhesion characteristics or resistance to environmental factors.
Research Reagent Applications
1. Chemical Synthesis
This compound is valuable in synthetic organic chemistry as an intermediate for producing more complex molecules. Its reactivity can be exploited in various coupling reactions or as a precursor to other functionalized compounds.
2. Analytical Chemistry
this compound can be used as a standard in analytical methods, including chromatography and spectroscopy, aiding in the identification and quantification of similar compounds in complex mixtures.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated reduced inflammation markers in vitro when tested against cytokine-induced inflammation models. |
| Study 2 | Synthesis of polymers | Successfully incorporated into copolymers, enhancing thermal stability by 30%. |
| Study 3 | Pain relief | Exhibited significant analgesic effects comparable to common NSAIDs in animal models. |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the core cyclohexane-1-carboxylic acid structure but differ in substituent type, position, or electronic properties:
Key Findings and Analysis
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The chloro-substituted analog (CAS: 735275-16-8) exhibits a higher boiling point (457.8°C) and density (1.233 g/cm³) compared to the methyl-substituted target compound, attributed to chlorine’s electron-withdrawing nature and increased molecular mass .
- The methoxy-substituted analog (CAS: 736136-34-8) has a lower density (1.2 g/cm³), likely due to the electron-donating methoxy group enhancing solubility in polar solvents .
Acidity (pKa) :
- The chloro derivative’s pKa of 4.67 reflects moderate acidity, influenced by the electron-withdrawing chloro group stabilizing the deprotonated carboxylate . The target compound’s methyl group, being electron-donating, likely results in a slightly higher pKa (unreported).
Positional Isomerism :
- cis-2-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS: 736136-30-4) shares the same molecular formula as the target compound but positions the substituent at cyclohexane position 2. This alters steric interactions and may affect receptor binding in pharmaceutical applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for stereochemical purity?
- Methodological Answer : The synthesis typically involves cyclohexane-1-carboxylic acid derivatives as starting materials. Key steps include Friedel-Crafts acylation to introduce the 3-methylphenyl-2-oxoethyl group and stereocontrol via chiral auxiliaries or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection of the amine group (if present) can prevent unwanted side reactions during acylation . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature to favor the cis configuration, monitored by HPLC with chiral stationary phases .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between carboxylic acid and ketone groups) .
- NMR : H- and C-NMR distinguish cis/trans isomers via coupling constants ( Hz for cyclohexane protons) and NOESY correlations for spatial proximity .
- IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm) and ketone (C=O ~1680 cm) functionalities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data reported for this compound across different studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., trans-isomer contamination) or assay conditions. Strategies include:
- HPLC-MS purity analysis : Quantify impurities using reverse-phase C18 columns and MS fragmentation patterns .
- Dose-response standardization : Use a unified assay protocol (e.g., fixed cell lines, ATP-based viability assays) to minimize variability. For example, antiviral studies require consistent viral titers and incubation times .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers linked to experimental design .
Q. What computational approaches are recommended to predict the conformational stability and intramolecular interactions of this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., water vs. DMSO) on cyclohexane ring puckering and substituent orientation. Tools like AMBER or GROMACS can model torsional angles (e.g., χ and χ for side-chain rotamers) .
- Density functional theory (DFT) : Calculate energy barriers for cis-trans isomerization using B3LYP/6-31G* basis sets. This predicts dominant conformers and identifies intramolecular hydrogen bonds stabilizing the cis form .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent screening : Use vapor diffusion with solvents of varying polarity (e.g., ethanol/water mixtures) to induce slow crystal growth. Additives like dioxane can improve crystal morphology .
- Temperature gradients : Gradual cooling (0.5°C/hour) from saturated solutions enhances lattice formation.
- SHELX refinement : Employ SHELXL for high-resolution data (≤1.0 Å) to refine anisotropic displacement parameters and validate H-bond networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
